molecular formula C10H19N3 B1523030 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1210183-87-1

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1523030
CAS RN: 1210183-87-1
M. Wt: 181.28 g/mol
InChI Key: FQUDDGOENFKEQS-UHFFFAOYSA-N
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Description

The compound “1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine” is a derivative of pyrazole, a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence . Another example is the synthesis of N-tert.butylpyrazole intermediates, which reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various techniques such as FTIR-ATR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Scientific Research Applications

Reactivity and Synthetic Applications

Synthesis and Characterization

The reactivity of pyrazole derivatives, including those with tert-butyl groups, has been a topic of interest due to their potential in creating biologically active compounds. Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, synthesizing various amides through acylation, showcasing the compound's utility in generating a range of derivatives for further application in material science and pharmaceutical chemistry (Mironovich & Shcherbinin, 2014).

Catalysis and Material Science

The research on nickel(II) catalyzed oligomerization and polymerization of ethylene by pyrazolylamine ligands highlights the role of tert-butyl substituted pyrazoles in catalysis. This work by Obuah et al. (2014) demonstrates the solvent and co-catalyst dependent behavior of these complexes, offering insights into the design of catalytic systems for polymer production (Obuah et al., 2014).

Antibacterial Activity

A study by Prasad (2021) on the synthesis of novel derivatives of imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine for antibacterial applications underscores the versatility of tert-butyl substituted pyrazoles in developing new antibacterial agents. This research provides a foundation for further exploration into the antimicrobial properties of such compounds (Prasad, 2021).

Future Directions

The future directions in the research of similar compounds involve the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of these methods .

properties

IUPAC Name

1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(11)9-6-13(10(3,4)5)12-8(9)2/h6-7H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDDGOENFKEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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